molecular formula C6H15NO2S B13295873 4-Methylpentane-1-sulfonamide

4-Methylpentane-1-sulfonamide

Cat. No.: B13295873
M. Wt: 165.26 g/mol
InChI Key: GVXMPLUTWVZNRR-UHFFFAOYSA-N
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Description

4-Methylpentane-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpentane-1-sulfonamide typically involves the reaction of 4-methylpentan-1-amine with a sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylpentan-1-amine+Sulfonyl chlorideThis compound+HCl\text{4-Methylpentan-1-amine} + \text{Sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylpentan-1-amine+Sulfonyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Methylpentane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylpentane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

    Sulfamethazine: Another sulfonamide with similar antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness: 4-Methylpentane-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its branched alkyl chain can influence its solubility, stability, and interaction with biological targets.

Biological Activity

4-Methylpentane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antibacterial and antioxidant properties. Sulfonamides, as a class, are known for their ability to inhibit bacterial growth by interfering with folate synthesis, making them critical in the development of antimicrobial agents. This article aims to explore the biological activity of this compound, focusing on its synthesis, antibacterial efficacy, and antioxidant capabilities.

This compound is structurally characterized by the presence of a sulfonamide group (-SO2NH2) attached to a methylpentane backbone. This configuration influences its solubility and interaction with biological targets.

Antibacterial Activity

Research has demonstrated that sulfonamides exhibit significant antibacterial properties against various gram-positive and gram-negative bacteria. The mechanism involves mimicking para-aminobenzoic acid (PABA), an essential precursor for folate synthesis in bacteria.

Case Studies

  • Antibacterial Evaluation Against Common Strains
    A study synthesized several sulfonamide derivatives, including this compound, and evaluated their activity against strains such as E. coli and S. aureus. The results indicated that compounds with a methyl group at specific positions exhibited enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
    CompoundZone of Inhibition (mm)MIC (µg/mL)
    This compound30 ± 0.127.81
    Ciprofloxacin32 ± 0.127.81
  • Resistance Mechanisms
    Another study focused on the resistance mechanisms of bacteria against sulfonamides, highlighting the need for new derivatives to overcome this challenge. The introduction of various substituents on the sulfonamide structure can lead to improved efficacy against resistant strains .

Antioxidant Activity

In addition to antibacterial properties, sulfonamides like this compound have been investigated for their antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess radical scavenging activity.

Findings

A recent investigation showed that sulfonamide derivatives exhibited moderate radical scavenging activities, with IC50 values ranging from 0.66 mM to 1.75 mM. The presence of a methyl group at specific positions significantly enhanced antioxidant activity .

CompoundIC50 (mM)
This compound0.66
Other derivatives0.81 - 1.75

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

4-methylpentane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)

InChI Key

GVXMPLUTWVZNRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCS(=O)(=O)N

Origin of Product

United States

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